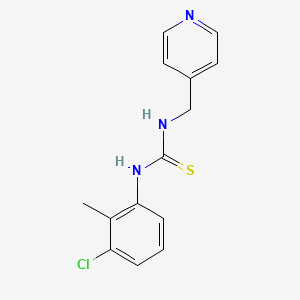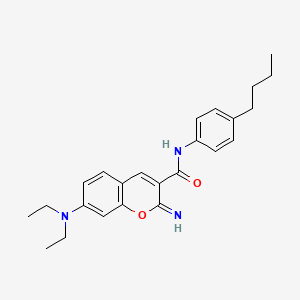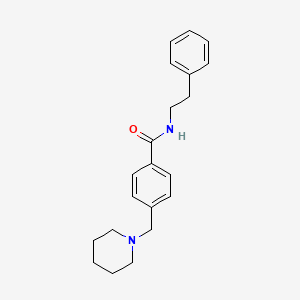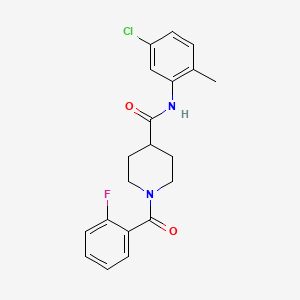![molecular formula C13H15Cl3N2O4S B4681003 ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4681003.png)
ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate
Übersicht
Beschreibung
Ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate, also known as TCS-1102, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TCS-1102 belongs to the class of sulfonyl piperazine compounds and has been shown to exhibit promising results in various research studies.
Wirkmechanismus
Ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate exerts its therapeutic effects by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It acts as a potent antagonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. By blocking the activity of this receptor, this compound is able to reduce symptoms of depression, anxiety, and psychosis.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in preclinical studies. It exhibits low toxicity and does not produce significant adverse effects at therapeutic doses. This compound has been found to be well-tolerated in animal models and does not produce significant changes in vital signs, such as heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate has several advantages for use in laboratory experiments. It exhibits high potency and selectivity for its target receptors, making it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using this compound in laboratory experiments is its relatively high cost, which may limit its widespread use in research studies.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate. One area of interest is the development of more potent and selective analogs of this compound, which may have improved therapeutic efficacy and safety profiles. Another area of research is the investigation of this compound's potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to elucidate the exact mechanisms underlying this compound's therapeutic effects and to identify potential biomarkers for treatment response.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antipsychotic, antidepressant, and anxiolytic effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
Eigenschaften
IUPAC Name |
ethyl 4-(2,4,5-trichlorophenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl3N2O4S/c1-2-22-13(19)17-3-5-18(6-4-17)23(20,21)12-8-10(15)9(14)7-11(12)16/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAQIHKMTIQNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-morpholinyl)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B4680920.png)

![4-(4-chloro-2-methylphenoxy)-N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide](/img/structure/B4680940.png)
![5-{[(2-methylbenzyl)thio]methyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4680944.png)
![2-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B4680956.png)
![1-(2,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4680962.png)
![N-butyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4680965.png)
![ethyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4680972.png)





